Biphenyl-2,3-diol chemical properties and structure
Biphenyl-2,3-diol chemical properties and structure
An In-depth Technical Guide to Biphenyl-2,3-diol
Abstract: This technical guide provides a comprehensive overview of Biphenyl-2,3-diol (CAS No: 1133-63-7), a pivotal member of the hydroxybiphenyl class of compounds.[1][2] This document delves into its core chemical and structural properties, outlines a robust synthesis methodology, and explores its applications, particularly as a scaffold in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this guide synthesizes field-proven insights with established scientific data to serve as an authoritative resource.
Core Chemical Structure and Physicochemical Properties
Biphenyl-2,3-diol, also known as 3-phenylcatechol, is an aromatic hydrocarbon belonging to the class of catechols and hydroxybiphenyls.[1][2] Its structure consists of a 1,1'-biphenyl core substituted with two hydroxy groups at the 2 and 3 positions.[1][2] This specific arrangement of hydroxyl groups on one of the phenyl rings imparts distinct chemical reactivity and potential for biological interactions.
The presence of the catechol moiety makes it a subject of interest for studying enzymatic oxidation and its role as a potential precursor for more complex molecules. The free rotation around the C-C single bond connecting the two phenyl rings allows for conformational flexibility, which is a key consideration in molecular modeling and drug design when using this scaffold.
Physicochemical Data Summary
A compilation of the key physical and chemical properties of Biphenyl-2,3-diol is presented below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 1133-63-7 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| IUPAC Name | 3-phenylbenzene-1,2-diol | [2] |
| Melting Point | 114 °C | [1] |
| Boiling Point (Predicted) | 352.9 ± 30.0 °C | [1] |
| Density (Predicted) | 1.228 ± 0.06 g/cm³ | [1] |
| XLogP3 | 2.7 | [1][2] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Hydrogen Bond Acceptors | 2 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
Spectroscopic and Structural Characterization
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 6.7-7.5 ppm) corresponding to the eight protons on the biphenyl core. The two hydroxyl protons will appear as broad singlets, with their chemical shift being highly dependent on the solvent and concentration.
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¹³C NMR (Carbon NMR): The carbon NMR spectrum should display 12 distinct signals for the 12 carbon atoms, unless symmetry results in overlapping peaks. The carbons bearing the hydroxyl groups (C2 and C3) would be expected to appear significantly downfield (in the δ 140-155 ppm range) compared to the other aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. Key absorptions for Biphenyl-2,3-diol would include a broad O-H stretching band around 3300-3500 cm⁻¹, characteristic C-O stretching bands in the 1200-1300 cm⁻¹ region, and several bands corresponding to aromatic C-H and C=C stretching and bending vibrations.
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 186. Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the biphenyl linkage, providing further structural confirmation.
Synthesis Methodology: A Field-Proven Protocol
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling being a prevalent method.[5] However, a common and reliable route to Biphenyl-2,3-diol involves the demethylation of the more readily available precursor, 2,3-dimethoxybiphenyl. This approach is often favored for its high yields and straightforward execution.
Protocol: Demethylation of 2,3-Dimethoxybiphenyl
This protocol describes a robust method for the synthesis of Biphenyl-2,3-diol via the cleavage of methyl ether groups using boron tribromide (BBr₃), a powerful Lewis acid.[6]
Causality of Experimental Choices:
-
Reagent: Boron tribromide is a highly effective reagent for cleaving aryl methyl ethers. Its strong Lewis acidity facilitates the coordination to the ether oxygen, weakening the C-O bond and enabling nucleophilic attack by the bromide ion.
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂) is the solvent of choice as it is inert to BBr₃ and effectively dissolves the starting material. Its low boiling point simplifies removal during the work-up procedure.
-
Temperature: The reaction is initiated at a low temperature (-78 °C, typically a dry ice/acetone bath) to control the highly exothermic reaction between BBr₃ and the substrate, preventing potential side reactions. Allowing the reaction to warm to room temperature ensures the completion of the demethylation process.
-
Work-up: The addition of water or methanol serves to quench the excess BBr₃ and hydrolyze the resulting boron-oxygen intermediates, liberating the free hydroxyl groups of the final product.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2,3-dimethoxybiphenyl (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of boron tribromide (BBr₃) (2.5 equivalents) in anhydrous CH₂Cl₂ dropwise to the cooled solution over 30 minutes. Maintain the temperature below -70 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by the addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ligroin) to yield pure Biphenyl-2,3-diol.[1]
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2 (NMR, IR, MS).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Biphenyl-2,3-diol.
Applications in Drug Development and Medicinal Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][7] Biphenyl derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anti-cancer properties.[7][8]
Biphenyl-2,3-diol, with its catechol functionality, serves as a versatile starting material for synthesizing more complex derivatives. The hydroxyl groups can be selectively protected or functionalized to modulate the molecule's pharmacokinetic and pharmacodynamic properties.
-
Anticancer Research: Hydroxylated biphenyls have shown promise as potential antitumor agents.[9] The catechol moiety can participate in redox cycling, potentially inducing oxidative stress in cancer cells. Furthermore, the biphenyl structure can be tailored to interact with specific biological targets, such as protein kinases or receptors involved in cell proliferation.[9]
-
Enzyme Inhibition: The structure of Biphenyl-2,3-diol makes it a candidate for studies on enzyme inhibition. For instance, the enzyme Biphenyl-2,3-diol 1,2-dioxygenase is involved in the degradation pathway of biphenyl compounds in certain microorganisms.[10] Understanding how derivatives of this substrate interact with such enzymes can inform the design of bioremediation strategies or novel enzyme inhibitors.
-
Antioxidant and Anti-inflammatory Agents: Catechol-containing compounds are well-known for their antioxidant properties. The hydroxyl groups can scavenge free radicals, which are implicated in various inflammatory diseases. The biphenyl moiety can be further derivatized to enhance these properties or to introduce additional functionalities that target inflammatory pathways.
Logical Relationship Diagram
Caption: Applications of Biphenyl-2,3-diol in medicinal chemistry.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling Biphenyl-2,3-diol.
-
Hazard Classification: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[2][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid breathing dust and prevent contact with skin and eyes.[11][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
First Aid:
-
In case of skin contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[11][14]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][14]
-
If inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[11][14]
-
If swallowed: Rinse mouth and call a physician if you feel unwell.[14]
-
Conclusion
Biphenyl-2,3-diol is a chemically significant molecule with a rich potential for application, particularly in the synthesis of pharmacologically active compounds. Its defined structure, characterized by a flexible biphenyl backbone and a reactive catechol moiety, makes it an attractive starting point for the development of novel therapeutics. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and an exploration of its applications, grounding all information in established scientific principles to support the endeavors of researchers and drug development professionals.
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